molecular formula C17H26N2O2S B1489665 4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1432062-24-2

4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1489665
M. Wt: 322.5 g/mol
InChI Key: ZBNHBBLTEHQBNR-UHFFFAOYSA-N
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Description

The compound “4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It appears to be related to the class of compounds known as piperazine carboxylates1. However, specific information about this exact compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl esters and aminophenyl groups2. For instance, the preparation of tert-butyl esters of Nα-protected amino acids has been described using flow microreactor systems3. However, the specific synthesis pathway for “4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” is not detailed in the available literature.



Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl ester group, and a 4-aminophenylsulfanylmethyl group. However, the exact structure would need to be confirmed through techniques such as X-ray crystallography4.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures, such as tert-butyl esters and aminophenyl groups, are known to undergo various chemical reactions. For example, pinacol boronic esters, which are similar to tert-butyl esters, can undergo catalytic protodeboronation5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” are not detailed in the available literature. Typically, properties such as melting point, boiling point, solubility, and stability would be determined experimentally.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and ensure safety.


Future Directions

The future directions for research on this compound are not specified in the available literature. Potential areas of interest could include exploring its synthesis pathways, investigating its physical and chemical properties, and determining its potential applications in various fields such as medicinal chemistry or material science.


Please note that this analysis is based on the limited information available and may not fully capture all aspects of this compound. Further research and analysis would be needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHBBLTEHQBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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